molecular formula C11H14N6O2S B2394211 N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097908-84-2

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2394211
CAS No.: 2097908-84-2
M. Wt: 294.33
InChI Key: LIMOXLSFOYJRQL-UHFFFAOYSA-N
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Description

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, an azetidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amine precursor under basic conditions.

    Coupling with Pyridazine: The final step involves coupling the azetidine derivative with a pyridazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine derivatives: Compounds with similar structures but different substituents on the pyrazole, azetidine, or pyridazine rings.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1-methyl-3-phenyl-1H-pyrazole.

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Pyridazine derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylic acid.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-16-8-10(5-13-16)20(18,19)17-6-9(7-17)14-11-3-2-4-12-15-11/h2-5,8-9H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOXLSFOYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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